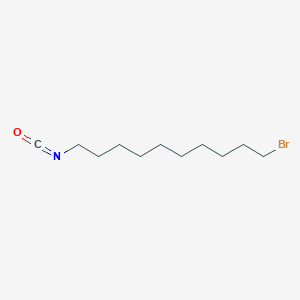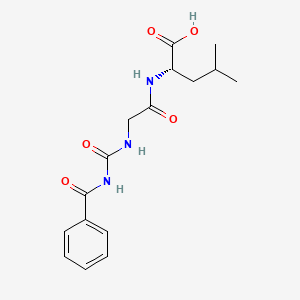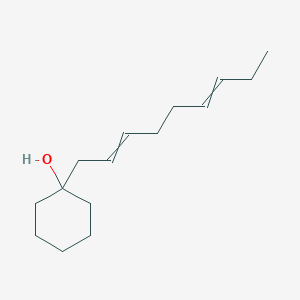![molecular formula C21H20O2 B12533677 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol CAS No. 711010-04-7](/img/structure/B12533677.png)
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple phenyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol typically involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high purity product . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80-85°C, resulting in the substitution of the bromine atom by the benzoyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of catalysts such as aluminum chloride and controlled reaction conditions are crucial for efficient production. The compound is then purified through recrystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It also interacts with enzymes and receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Shares a similar phenolic structure but lacks the additional phenyl groups.
4-Hydroxy-4-phenylpiperidine: Contains a piperidine ring instead of the propan-2-yl group.
2-Butanone, 4-(4-hydroxyphenyl)-: Similar hydroxyl and phenyl groups but with a different backbone structure .
Uniqueness
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is unique due to its multiple phenyl groups and the presence of a hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
711010-04-7 |
|---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H20O2/c1-14(2)20-13-18(9-12-21(20)23)17-5-3-15(4-6-17)16-7-10-19(22)11-8-16/h3-14,22-23H,1-2H3 |
InChI Key |
UOLABWPPWJVRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)

![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)

![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)




![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)

